Nonylbenzene-PEG5-OH

Descripción

The exact mass of the compound 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

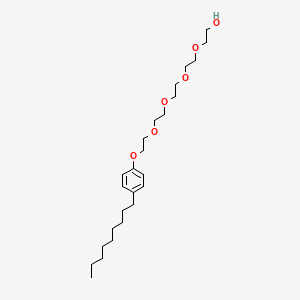

IUPAC Name |

2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O6/c1-2-3-4-5-6-7-8-9-24-10-12-25(13-11-24)31-23-22-30-21-20-29-19-18-28-17-16-27-15-14-26/h10-13,26H,2-9,14-23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITRRWWILGYENJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864952 |

Source

|

| Record name | Pentaethylene glycol 4-nonylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20636-48-0 |

Source

|

| Record name | Pentaethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaethylene glycol 4-nonylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonylbenzene-PEG5-OH: Properties, Synthesis, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nonylbenzene-PEG5-OH, a crucial linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the burgeoning field of targeted protein degradation.

Core Chemical Properties

This compound is a heterobifunctional molecule characterized by a hydrophobic nonylbenzene head, a hydrophilic polyethylene glycol (PEG) chain of five units, and a terminal hydroxyl group. This amphiphilic nature is critical for its function as a linker in PROTACs, influencing the solubility, cell permeability, and spatial orientation of the resulting ternary complex.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₅H₄₄O₆ |

| Molecular Weight | 440.61 g/mol |

| Appearance | Typically exists as a solid at room temperature |

| CAS Number | 20636-48-0 |

| Density | 1.016 g/cm³ (predicted) |

| Boiling Point | 541.2 °C at 760 mmHg (predicted) |

| Flash Point | 281.1 °C (predicted) |

| LogP | 4.417 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 23 |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This involves the reaction of an alkoxide with a primary alkyl halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a plausible method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Nonylphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl 2-bromoacetate (or a suitable tosylated PEG5 precursor)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a stirred solution of 4-nonylphenol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This forms the sodium 4-nonylphenoxide.

-

Etherification: Cool the reaction mixture back to 0 °C and add a solution of the protected bromo-PEG5 derivative (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with methanol to destroy any excess sodium hydride. Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Deprotection (if necessary): If a protected PEG derivative was used, the protecting group must be removed. For instance, an acid-labile protecting group can be removed by treatment with a mild acid.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes, is typically employed to isolate the pure this compound.

Experimental Workflow for Synthesis and Purification

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the nonylbenzene group, the aliphatic protons of the nonyl chain, and the repeating ethylene glycol units of the PEG chain. The terminal hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to all unique carbon atoms in the molecule, confirming the presence of the nonylbenzene and PEG moieties.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the benzene ring (e.g., 254 nm) and/or an Evaporative Light Scattering Detector (ELSD) for the non-chromophoric PEG chain.

Application in Targeted Protein Degradation: PROTACs

This compound is a widely used PEG-based linker in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[2]

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[3]

Signaling Pathway: The PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a linker such as this compound.

Description of the Pathway:

-

Ternary Complex Formation: The PROTAC molecule, featuring the this compound linker, simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptide fragments.

-

Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to engage another POI and E3 ligase, enabling a catalytic cycle of protein degradation.

The choice of linker, including its length, flexibility, and composition, is critical for optimizing the pharmacokinetics and pharmacodynamics of the PROTAC. The five ethylene glycol units in this compound provide a balance of hydrophilicity and flexibility, which can be advantageous for achieving potent and selective protein degradation.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure and amphiphilic properties make it an effective linker for the construction of PROTACs. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its critical role in the mechanism of action of PROTACs, thereby aiding in the rational design of novel therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Nonylbenzene-PEG5-OH mechanism of action

An In-Depth Technical Guide on the Core Mechanisms of Action of Nonylbenzene-PEG5-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional chemical compound with two distinct and context-dependent mechanisms of action. As a member of the nonylphenol ethoxylate (NPEO) family, its degradation products are recognized as endocrine disruptors that can interfere with cellular signaling pathways. Conversely, its structure as a defined-length polyethylene glycol (PEG) derivative makes it a valuable tool in modern pharmacology, specifically as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed examination of both mechanisms, presenting quantitative data, experimental protocols, and visual diagrams to fully elucidate its function in both a toxicological and therapeutic context.

Part 1: Mechanism of Action as a Nonylphenol Ethoxylate (NPEO)

As an NPEO, the primary mechanism of concern for this compound is not its direct action, but that of its metabolic byproducts, particularly short-chain NPEOs and the ultimate degradation product, 4-nonylphenol (NP). These compounds are well-documented xenoestrogens, capable of mimicking endogenous estrogens and disrupting normal hormonal signaling.

Core Biological Mechanism: Endocrine Disruption via GPER Signaling

The primary target for nonylphenol and related metabolites is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] Unlike classical nuclear estrogen receptors (ERα/β), GPER is a transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[3]

The binding of nonylphenol to GPER initiates a downstream signaling cascade.[2][4] A key pathway involves the Gβγ-mediated activation of Src, a tyrosine kinase.[2] Src activation leads to the cleavage and release of heparin-binding epidermal growth factor (HB-EGF) via matrix metalloproteinases (MMPs). The released HB-EGF then acts as a ligand for the epidermal growth factor receptor (EGFR), causing its transactivation.[1] This EGFR activation subsequently triggers the canonical MAPK/ERK signaling pathway (specifically ERK1/2), which can lead to a variety of cellular responses, including proliferation and survival.[1][3][4]

Quantitative Data on Cellular Effects

While specific data for this compound is limited, studies on NPEOs with similar ethoxylate chain lengths provide valuable insights into potential biological activity, particularly regarding adipogenesis (the formation of fat cells).

| Compound | Cell Line | Concentration (µM) | Endpoint | Result (% of Control/Max) | Citation |

| Nonylphenol (NP) | Zenbio hMSCs | 1 | Triglyceride Accumulation | 26% of Rosiglitazone Max | [5] |

| Nonylphenol (NP) | 3T3-L1 | 1 | Pre-adipocyte Proliferation | 21% increase vs. Control | [5] |

| NPEO-4 | Zenbio hMSCs | 10 | Triglyceride Accumulation | 102% of Rosiglitazone Max | [5] |

| NPEO-6 | 3T3-L1 | 10 | Triglyceride Accumulation | 139% of Rosiglitazone Max | [5] |

| NPEO-10 | 3T3-L1 | 10 | Cytotoxicity | Significant | [5] |

| 4-Nonylphenol | 3T3-L1 | 10 µg/ml (~45 µM) | DNA Content | 68% increase vs. Control | [6] |

| 4-Nonylphenol | 3T3-L1 | 10 µg/ml (~45 µM) | Triglyceride Content | 58% decrease vs. Control | [6] |

Note: hMSCs = human Mesenchymal Stem Cells. The data indicates a biphasic response, with adipogenic activity peaking for NPEOs with intermediate chain lengths (4-6 units) and decreasing for longer chains.[5][7][8]

Experimental Protocols

This protocol is used to assess the potential of a compound to induce the differentiation of pre-adipocyte cells into mature, lipid-accumulating adipocytes.[8][9]

-

Cell Seeding and Growth: Culture 3T3-L1 murine pre-adipocytes in DMEM with 10% Fetal Bovine Serum (FBS) until confluent.

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation medium (DMEM, 10% FBS) containing an induction cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. This is the point at which the test compound (e.g., this compound) is added at various concentrations.

-

Insulin Propagation (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound.

-

Maintenance (Day 4 onwards): Every 2 days, replace the medium with standard DMEM with 10% FBS and the test compound.

-

Analysis (Day 8-10):

-

Lipid Accumulation: Fix the cells and stain with Oil Red O or Nile Red to visualize and quantify intracellular lipid droplets.

-

Cell Proliferation/Viability: Use a DNA-binding dye (e.g., Hoechst stain) or perform an MTT assay to assess cell number and viability.

-

Gene Expression: Harvest cells for qPCR analysis of adipogenic markers like PPARγ and FABP4.

-

This assay evaluates the effects of chemical exposure on the morphological development of a whole organism.[10][11]

-

Embryo Collection: Collect freshly fertilized zebrafish (Danio rerio) embryos and place them in embryo medium.

-

Exposure (4 hours post-fertilization - hpf): Transfer healthy embryos into multi-well plates (1-2 embryos per well) containing embryo medium with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate plates at 28.5°C on a 14/10 hour light/dark cycle.

-

Endpoint Assessment (24 to 120 hpf): At regular intervals (e.g., 24, 48, 72, 96, 120 hpf), examine embryos under a stereomicroscope for a range of endpoints, including:

-

Lethality: Coagulation, lack of heartbeat.

-

Morphological Malformations: Pericardial edema (swelling around the heart), yolk sac edema, spinal curvature, craniofacial defects, delayed development.

-

Hatching Rate: Monitor the percentage of embryos that successfully hatch.

-

Behavioral Changes (at later stages): Assess touch response and swimming behavior.

-

-

Data Analysis: Calculate the LC50 (lethal concentration for 50% of organisms) and EC50 (effective concentration for 50% to show a specific sublethal effect).

Part 2: Mechanism of Action as a PROTAC Linker

In the context of drug development, this compound serves as a chemical linker for constructing PROTACs.[12][13] A PROTAC is a heterobifunctional molecule designed to hijack the cell's own protein disposal system—the ubiquitin-proteasome system (UPS)—to destroy a specific target protein.[14]

Core Functional Mechanism: Facilitating Targeted Protein Degradation

The mechanism of action of this compound as a linker is not pharmacological but structural and physicochemical . It physically connects two key components: a ligand that binds to the target Protein of Interest (POI) and a second ligand that recruits an E3 ubiquitin ligase.[15][16]

The process unfolds as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase inside the cell, forming a three-part "ternary complex". The linker's role is crucial here; its length, flexibility, and chemical nature dictate the geometry and stability of this complex.[17]

-

Ubiquitination: By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin (a small regulatory protein) from the ligase to the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition: The polyubiquitin chain acts as a "tag for destruction."

-

Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated POI and degrades it into small peptides.

-

Recycling: The PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.

Role and Specifications of the PEG5 Linker

The this compound linker contributes specific, critical properties to the PROTAC molecule:

-

Flexibility: The five ethylene glycol units provide significant rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for forming a stable and productive ternary complex.[16]

-

Solubility: PEG chains are hydrophilic, which helps to counteract the often high lipophilicity of the two ligands. This improves the overall aqueous solubility of the PROTAC, a key factor for its drug-like properties.[18][19]

-

Cell Permeability: The relationship between PEGylation and permeability is complex. While hydrophilicity can hinder passive diffusion, the flexible PEG chain can fold, shielding polar surfaces and potentially improving membrane transit.[15] The optimal PEG length must be determined empirically.

-

Defined Length: The "PEG5" designation signifies a monodisperse linker of a precise length, which is critical for rational drug design and ensuring batch-to-batch consistency in PROTAC performance.

References

- 1. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low Doses of Nonylphenol Promote Growth of Colon Cancer Cells through Activation of ERK1/2 via G Protein‒Coupled Receptor 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonylphenol Polyethoxylates Enhance Adipose Deposition in Developmentally Exposed Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 10. niof-eg.com [niof-eg.com]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Ligands for Target Protein for PROTAC | 20636-48-0 | Invivochem [invivochem.com]

- 14. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Essential Role of Linkers in PROTACs [axispharm.com]

- 18. precisepeg.com [precisepeg.com]

- 19. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

The Strategic Imperative of Nonylbenzene-PEG5-OH in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate targets previously considered "undruggable." The linker component, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's success. Its composition, length, and flexibility profoundly influence the formation and stability of the ternary complex, physicochemical properties, and ultimately, the degradation efficiency.

This guide provides a comprehensive technical overview of Nonylbenzene-PEG5-OH, a specialized linker used in PROTAC synthesis. We will delve into its chemical properties, provide detailed experimental protocols for its incorporation into PROTACs, present quantitative data on the impact of PEG linkers, and visualize key biological and experimental pathways.

Core Concepts: The Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on its ability to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced ternary complex (POI-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2] The linker is not a passive spacer but an active modulator of this process. PEG (Polyethylene Glycol) linkers, like this compound, are frequently employed due to their distinct advantages.[2][3]

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their administration and bioavailability.[1][4] Furthermore, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar surface area, potentially enhancing cell permeability.[4]

-

Ternary Complex Geometry: The length and flexibility of the linker are paramount for achieving an optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination.[5]

The Nonylbenzene moiety in this compound introduces a lipophilic aromatic group, which can influence the molecule's overall physicochemical properties, potentially impacting cell permeability and opportunities for non-covalent interactions within the ternary complex.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for rational PROTAC design. Below is a summary of the key physicochemical characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C25H44O6 | [6][7][8] |

| Molecular Weight | 440.61 g/mol | [6][7][8] |

| CAS Number | 20636-48-0 | [6][7][8] |

| Appearance | Typically solid at room temperature | [8] |

| LogP (calculated) | 4.417 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 6 | [8] |

| Rotatable Bond Count | 23 | [8] |

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized empirically for each PROTAC system. The following tables provide illustrative data from published studies on different PROTACs, demonstrating the profound effect of linker length on degradation efficiency (DC50 and Dmax) and other properties.

Table 1: Influence of PEG Linker Length on Degradation Efficiency of BTK-targeting PROTACs (Data is illustrative, based on similar structures from literature)

| PROTAC Analyte | Linker Composition | DC50 (nM) | Dmax (%) | Source(s) |

| BTK Degrader 1 | PEG4 | 15.5 | ~90% | [9] |

| BTK Degrader 2 | PEG6 | <10 | >90% | [9] |

| BTK Degrader 3 | PEG8 | 25.2 | ~85% | [9] |

Table 2: Influence of Linker Composition on Degradation of PI3K/mTOR (Data is illustrative, based on similar structures from literature)

| PROTAC Analyte | Target | DC50 (nM) | Dmax (%) | Source(s) |

| Dual Degrader | p110γ | 42.23 | 88.6% | [10] |

| Dual Degrader | mTOR | 45.4 | 74.9% | [10] |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

The terminal hydroxyl group of this compound requires activation or conversion to a reactive functional group to enable its conjugation to either the warhead or the E3 ligase ligand. Below are two representative protocols for incorporating this linker into a PROTAC.

Protocol 1: Synthesis via Tosylation and Nucleophilic Substitution

This protocol describes a two-step process where the terminal alcohol is first activated and then coupled to an amine-functionalized ligand.

Step 1: Activation of this compound via Tosylation

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Base Addition: Add triethylamine (Et3N, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (Nonylbenzene-PEG5-OTs) by column chromatography on silica gel.

Step 2: Coupling with an Amine-Functionalized Ligand (Warhead or E3 Ligand)

-

Dissolution: Dissolve the amine-containing ligand (1.0 eq) and the purified Nonylbenzene-PEG5-OTs (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the resulting product (Ligand-PEG5-Nonylbenzene) by preparative High-Performance Liquid Chromatography (HPLC). The remaining terminal group of the other ligand can then be coupled using standard amide bond formation or other suitable chemistries.

Protocol 2: Synthesis via "Click Chemistry"

This modular approach requires converting the terminal -OH to either an azide or an alkyne, allowing for a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][11]

Step 1: Functionalization of this compound to Nonylbenzene-PEG5-Azide

-

Mesylation: Activate the terminal hydroxyl group of this compound with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in DCM.

-

Azide Substitution: React the resulting mesylate intermediate with sodium azide (NaN3) in DMF at an elevated temperature to yield Nonylbenzene-PEG5-N3.

-

Purification: Purify the azide-functionalized linker by column chromatography.

Step 2: CuAAC "Click" Reaction

-

Dissolution: Dissolve the alkyne-functionalized ligand (e.g., an E3 ligase ligand, 1.0 eq) and Nonylbenzene-PEG5-N3 (1.1 eq) in a solvent mixture such as t-BuOH/H2O.

-

Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq) and a reducing agent such as sodium ascorbate (0.2 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 2-12 hours.

-

Monitoring & Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC conjugate by preparative HPLC.

Protocol 3: In Vitro Evaluation of PROTAC-Induced Protein Degradation

This protocol outlines the use of Western Blotting to quantify the degradation of a target protein.

-

Cell Culture: Plate cells expressing the target protein (e.g., a cancer cell line like HeLa or MCF-7) in multi-well plates and allow them to adhere overnight.[6]

-

PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in DMSO. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (DMSO only).[6]

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay.

-

Western Blotting:

-

Normalize the protein content for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Visualizing Workflows and Pathways

PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that integrates chemical synthesis with biological evaluation.

Illustrative Signaling Pathway: Targeting BRD4

To provide context for PROTAC application, we visualize the role of the bromodomain-containing protein 4 (BRD4), a major epigenetic reader and a high-priority cancer target. BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC.[12][13] A BRD4-targeting PROTAC would induce its degradation, thereby disrupting this oncogenic signaling cascade.

References

- 1. nbinno.com [nbinno.com]

- 2. precisepeg.com [precisepeg.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[4][5][6] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[7] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[4]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[5][6] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles. The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[8] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[4] However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[4]

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[9]

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[10]

-

Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[10] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[10]

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9] Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[4]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BET-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |

| dBET70 | PEG-based | ~5 | >90 | Not Reported |

| dBET23 | PEG-based | ~50 | >90 | Not Reported |

| dBET1 | PEG-based | ~500 | ~80 | Not Reported |

| dBET57 | PEG-based | ~500 | ~70 | Not Reported |

Data is illustrative and compiled from various sources in the literature.[11] DC50 and Dmax values are cell-line dependent.

Table 3: Permeability of Androgen Receptor (AR) PROTACs with a PEG Linker

| PROTAC | AR Ligand | E3 Ligase Ligand | PAMPA Permeability (10⁻⁶ cm s⁻¹) | Caco-2 A2B Permeability (10⁻⁶ cm s⁻¹) | Caco-2 B2A Permeability (10⁻⁶ cm s⁻¹) | Efflux Ratio |

| 14 | 3 | Cereblon | BLQ | 1.7 | 14.1 | 8.4 |

| 18 | 3 | Adamantane | BLQ | 0.15 | 0.22 | 1.5 |

| 20d | 3 | VHL | BLQ | < LOQ | 9.6 | >12 |

BLQ = Below Limit of Quantification. Data adapted from a study on Androgen Receptor PROTACs.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and developing effective PROTACs. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC evaluation.

Caption: PROTAC-mediated degradation of PI3K and mTOR.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of a PROTAC with a PEG Linker (Amide Coupling)

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[13]

Materials:

-

POI ligand with a free amine or carboxylic acid group

-

E3 ligase ligand with a free amine or carboxylic acid group (e.g., pomalidomide)

-

Bifunctional PEG linker (e.g., NH2-PEGn-COOH)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Reaction monitoring tools (e.g., LC-MS, TLC)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Step 1: First Amide Coupling:

-

Dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.0 eq) in anhydrous DMF.[13]

-

Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution.[13]

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product (E3 ligase-linker conjugate) by preparative HPLC.

-

-

Step 2: Second Amide Coupling:

-

Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[14][15]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture medium and reagents

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.[14]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[15]

-

Load equal amounts of protein per lane on an SDS-PAGE gel.[15]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[15]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection and Analysis:

-

Wash the membrane with TBST and apply the ECL substrate.[15]

-

Capture the chemiluminescent signal using an imaging system.[15]

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]

-

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay measures the passive diffusion of a compound across an artificial lipid membrane.[16][17]

Materials:

-

PAMPA plate (e.g., 96-well format with donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

PROTAC compound stock solution in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV plate reader or LC-MS for quantification

Procedure:

-

Membrane Coating:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

-

Preparation of Solutions:

-

Prepare the PROTAC solution in PBS from the DMSO stock. The final DMSO concentration should be low (e.g., <1%).

-

Fill the acceptor plate wells with PBS.

-

-

Assay Incubation:

-

Add the PROTAC solution to the donor plate wells.

-

Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17]

-

-

Quantification and Data Analysis:

-

After incubation, carefully separate the plates.

-

Measure the concentration of the PROTAC in the donor and acceptor wells using a UV plate reader or LC-MS.

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

-

Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[1][2][18]

Materials:

-

Fluorescently labeled POI (e.g., with a donor fluorophore like terbium)

-

Fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore like d2)

-

PROTAC compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup:

-

In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow for complex formation.[2]

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. The formation of the ternary complex will result in a bell-shaped curve due to the hook effect at high concentrations. The peak of the curve represents the maximum ternary complex formation.

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the development of next-generation protein degraders.

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Nonylbenzene-PEG5-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing utilization of Nonylbenzene-PEG5-OH in various research and development applications, particularly in the synthesis of complex molecules and drug delivery systems, necessitates a thorough understanding of its stability profile and optimal storage conditions. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage protocols, and methodologies for its stability assessment. While specific quantitative data for this exact molecule is not extensively available in the public domain, this guide extrapolates from the well-documented behavior of its core structural components: the nonylphenol group and the polyethylene glycol (PEG) chain.

Core Concepts: Understanding the Structural Components

This compound is an amphiphilic molecule consisting of a hydrophobic nonylbenzene group and a hydrophilic polyethylene glycol chain with five repeating units of ethylene glycol, terminating in a hydroxyl group. The stability of the entire molecule is intrinsically linked to the chemical properties of these two components.

-

Polyethylene Glycol (PEG) Chain: The PEG chain is generally susceptible to oxidative degradation. This process can be initiated by factors such as heat, light, and the presence of oxygen or transition metal ions.[1] Degradation of the PEG chain can lead to the formation of aldehydes, carboxylates, and peroxides, which can alter the molecule's properties and potentially introduce impurities into experimental systems.[2][3] Aqueous solutions of PEG are generally stable at room temperature and are not prone to hydrolysis.[1]

-

Nonylphenol Group: The nonylphenol moiety is a substituted aromatic ring. While generally stable, the ether linkage connecting it to the PEG chain can be a point of potential cleavage under harsh acidic or basic conditions. Furthermore, nonylphenol ethoxylates have been observed to degrade over time, with the potential formation of nonylphenol, a known endocrine disruptor.[4][5]

Recommended Storage and Handling

To ensure the long-term integrity and performance of this compound, adherence to appropriate storage and handling protocols is critical. The following recommendations are based on best practices for storing PEGylated compounds and nonylphenol ethoxylates.[6][7][8]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short periods (e.g., during shipping).[9] | Minimizes oxidative degradation of the PEG chain. |

| Light | Store in the dark or in an amber vial. | Protects against photo-oxidation. |

| Atmosphere | For maximum stability, especially for high-purity applications, store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation by atmospheric oxygen. |

| Container | Use well-sealed, airtight containers. | Prevents contamination and exposure to air and moisture.[7] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][8] | These can promote the degradation of the PEG chain and the ether linkage. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation route is expected to be the oxidation of the polyethylene glycol chain.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.

Materials:

-

This compound

-

High-purity water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Phosphate buffered saline (PBS)

Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with UV and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

-

Mass Spectrometer (MS)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Sample: Store the stock solution at the recommended storage condition (2-8°C) protected from light.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal), withdraw aliquots from each stress condition.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a developed HPLC method. A reverse-phase C18 column is a suitable starting point. The mobile phase could be a gradient of water and acetonitrile/methanol.

-

Use a UV detector to monitor the aromatic nonylphenol moiety and a CAD or ELSD to detect the PEG chain and any non-chromophoric degradation products.

-

Couple the HPLC system to a mass spectrometer to identify the mass of the parent compound and any degradation products.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

-

Calculate the percentage of degradation.

-

Propose the structures of the degradation products based on their mass-to-charge ratio from the MS data.

-

Caption: A typical workflow for conducting a forced degradation study.

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. Nonylphenol ethoxylate degradation in detergents during shelf time, a new exposure pathway, and a perspective on their substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonylphenol Ethoxylate or Nonyl Phenol Ethoxylate Manufacturers, SDS [mubychem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. redox.com [redox.com]

- 9. Fermentative degradation of nonionic surfactants and polyethylene glycol by enrichment cultures and by pure cultures of homoacetogenic and propionate-forming bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3][4] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][5] While the ligands provide specificity for the target and the E3 ligase, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3][6]

Upon entering a cell, a PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination.[2][4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to catalyze further rounds of degradation.[1][4][7] The linker's role in this process is multifaceted; it dictates the geometry and stability of the ternary complex, which are crucial for efficient ubiquitination, and it also significantly impacts the physicochemical properties of the entire molecule, such as solubility and cell permeability.[3][8]

The PROTAC Signaling Pathway: A Visual Representation

The mechanism of action of a PROTAC involves a series of orchestrated molecular events, beginning with the formation of the ternary complex and culminating in the degradation of the target protein.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Ternary complex formation - Profacgen [profacgen.com]

- 5. medium.com [medium.com]

- 6. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. researchgate.net [researchgate.net]

The Role of Nonylbenzene-PEG5-OH in Advancing Targeted Protein Degradation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The architecture of a PROTAC, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of the core principles of TPD, with a focus on the role of linkers such as Nonylbenzene-PEG5-OH. While specific data for this exact linker is not extensively published, this guide will generalize the established principles of PEG-based linkers in PROTAC design, offering a comprehensive overview of the experimental protocols and data analysis required to advance the development of novel protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation utilizes the ubiquitin-proteasome system (UPS), the primary mechanism for regulated protein degradation in eukaryotic cells.[1] PROTACs are engineered molecules that act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, being released after the POI is degraded to engage with another target molecule.[4][5]

A PROTAC molecule is comprised of three key components:

-

A ligand for the Protein of Interest (POI): This moiety selectively binds to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

-

A Linker: This chemical tether connects the POI and E3 ligase ligands.

The linker is not merely a spacer but plays a crucial role in the PROTAC's overall performance, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

The Role of the Linker in PROTAC Design: A Focus on PEG-Based Linkers

The linker's length, composition, and attachment points are critical parameters that must be optimized for each PROTAC.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2][6]

-

Hydrophilicity and Solubility: The repeating ethylene glycol units in PEG linkers impart hydrophilicity, which can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[2] This is a crucial factor for drug development, impacting formulation and bioavailability.

-

Flexibility: PEG linkers offer significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[7][8]

-

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating cellular uptake.[6]

-

Linker Length and Efficacy: The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to an unproductive ternary complex geometry and inefficient ubiquitination.[9] Therefore, the optimal linker length must be empirically determined for each target-ligase pair.

The "Nonylbenzene" component of this compound introduces a hydrophobic element which could influence the molecule's overall physicochemical properties and its interaction with cellular membranes or hydrophobic pockets on the target protein or E3 ligase. The "PEG5" component indicates a chain of five ethylene glycol units, providing a specific length and degree of flexibility. The terminal hydroxyl group (-OH) offers a convenient attachment point for either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

Data Presentation: Quantifying PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

-

DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.[1]

-

Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[1]

The following tables provide illustrative data from various studies showcasing the impact of PEG linker length on PROTAC efficacy.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | 0 PEG units | < 500 | > 90 | [10] |

| BRD4 | CRBN | 1-2 PEG units | > 5000 | < 50 | [10] |

| BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 | [10] |

| TBK1 | VHL | < 12 atoms | No degradation | N/A | [10] |

| TBK1 | VHL | 21 atoms | 3 | 96 | [10] |

| TBK1 | VHL | 29 atoms | 292 | 76 | [10] |

| p110γ | VHL | PEG/Alkyl | 42.23 | 88.6 | [7] |

| mTOR | VHL | PEG/Alkyl | 45.4 | 74.9 | [7] |

| BTK | CRBN | PEG-based | 2.2 | 97 | [11] |

Table 1: Illustrative Degradation Efficiency of PROTACs with Varying Linker Lengths.

The binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as the stability of the resulting ternary complex, are also critical determinants of degradation efficiency. These parameters are often quantified by the dissociation constant (Kd) and the cooperativity factor (α).

| PROTAC | Binary Binding (PROTAC to VHL) Kd (nM) | Ternary Binding (PROTAC:Brd4BD2 to VHL) Kd (nM) | Cooperativity (α) | Reference |

| MZ1 | 29 | 1.1 | 26 | [12] |

| ARV-771 | ~70 | Data not available | Positive | [13] |

Table 2: Illustrative Binding Affinities and Cooperativity for PROTAC-induced Ternary Complexes.

Experimental Protocols

A thorough evaluation of a novel PROTAC involves a series of in vitro and cell-based assays. The following are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[3][14]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[14]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Incubate on ice to ensure complete cell lysis.[14]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[3]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.[3][14]

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

NanoBRET™ Ternary Complex Formation Assay

The NanoBRET™ assay is a live-cell method to monitor the formation of the ternary complex in real-time.[15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).[15][16]

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

-

Transfection reagent

-

White, solid-bottom 96- or 384-well assay plates

-

HaloTag® NanoBRET® 618 Ligand

-

Nano-Glo® Live Cell Substrate

-

PROTAC of interest

-

Proteasome inhibitor (e.g., MG132, optional)

-

Luminometer capable of measuring dual-filtered luminescence

Procedure:

-

Cell Seeding and Transfection: Seed cells in white assay plates. Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.[15]

-

Incubation: Incubate the transfected cells for 24-48 hours.[15]

-

Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor. Add the PROTAC dilutions to the cells and incubate.[15]

-

Reagent Addition: Prepare and add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate to each well.[15]

-

Signal Measurement: Measure the donor and acceptor luminescence signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 (half-maximal effective concentration for ternary complex formation) and Bmax (maximum BRET signal).[15]

Surface Plasmon Resonance (SPR) for Binding and Ternary Complex Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinities.[17] It can be used to determine the binary binding affinities of the PROTAC to the POI and the E3 ligase, as well as to characterize the formation and stability of the ternary complex.[18][19]

General Procedure Outline:

-

Binary Interaction Analysis:

-

Immobilize one of the binding partners (e.g., the E3 ligase) on the sensor chip.

-

Flow different concentrations of the PROTAC over the surface and measure the binding response.

-

Determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd).

-

Repeat the process for the interaction between the PROTAC and the POI.

-

-

Ternary Complex Analysis:

-

Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.[18]

-

Inject a mixture of the PROTAC and the second protein (POI) at various concentrations over the surface.[17]

-

Measure the binding response to determine the kinetics and affinity of the ternary complex formation.

-

The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[19]

-

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Conclusion

The design and optimization of PROTACs represent a significant opportunity in modern drug discovery. The linker component, exemplified by structures like this compound, is a pivotal element that governs the overall efficacy of these protein degraders. A systematic approach to linker design, involving the variation of length and composition, coupled with a robust suite of biophysical and cell-based assays, is essential for the development of potent and selective therapeutic agents. This guide has provided a comprehensive overview of the core principles, experimental methodologies, and data interpretation central to the field of targeted protein degradation. As our understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase deepens, the rational design of next-generation protein degraders will continue to accelerate, offering new hope for the treatment of a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toolify.ai [toolify.ai]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 17. aragen.com [aragen.com]

- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of Nonylbenzene-PEG5-OH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of Nonylbenzene-PEG5-OH (also known as Nonoxynol-5), a non-ionic surfactant. Understanding these properties is critical for its application in research, particularly in the formulation of drug delivery systems.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various solvent systems and its efficacy as a surfactant or emulsifier.

| Property | Value | Units |

| Molecular Formula | C₂₅H₄₄O₆ | - |

| Molecular Weight | 440.61 | g/mol |

| Appearance | Typically exists as a solid at room temperature. | - |

| Density | 1.016 | g/cm³ |

| Boiling Point | 541.2 | °C at 760 mmHg |

| Flash Point | 281.1 | °C |